molecular formula C23H25N3O B5559759 1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5559759
M. Wt: 359.5 g/mol
InChI Key: LRBXVZUDDYJOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperidine derivatives involves multiple steps, including condensation reactions, characterizations by spectroscopic techniques, and X-ray crystallography for structural confirmation. Studies such as those conducted by S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) provide insights into the methodologies for synthesizing piperidine-based compounds with detailed characterization and molecular structure analysis through X-ray diffraction studies (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015) (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, as revealed through X-ray crystallography, shows the piperidine ring adopting a chair conformation, a common feature for stability in such molecules. The geometry around key atoms (e.g., sulfur or nitrogen) in the compounds often appears distorted tetrahedral, indicating the complexity of their molecular framework. Studies like those by S. Prasad et al. (2008) elucidate these structural aspects, providing a foundation for understanding the chemical behavior of these compounds (Prasad, Naveen, Anandakumar, Vinaya, Gowda, Sridhar, Prasad, & Rangappa, 2008).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including condensation with sulfonyl chlorides and nucleophilic substitutions, reflecting their reactive nature and potential for further functionalization. The synthesis and reactivity patterns of these compounds, explored in research by M. Scott et al. (1983), highlight the versatility of piperidine derivatives in organic synthesis and potential applications in developing pharmaceutical agents (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).

Scientific Research Applications

  • Metal-Based Chemotherapy for Tropical Diseases : Navarro et al. (2000) explored the synthesis of copper complexes with 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole and related compounds, potentially offering a novel approach for metal-based chemotherapy against tropical diseases (Navarro et al., 2000).

  • Characterization of Novel Dissociative Agents : Wallach et al. (2015) characterized substances like diphenidine, which has a diphenylethylamine nucleus, for potential research chemical applications. They conducted analytical characterizations including mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).

  • Development of Mixed Ligand Fac-tricarbonyl Complexes : Mundwiler et al. (2004) worked on mixed ligand fac-tricarbonyl complexes using imidazole and related compounds, showing potential for labeling bioactive molecules with different physico-chemical properties (Mundwiler et al., 2004).

  • Gastric Antisecretory Agents : Scott et al. (1983) investigated 4-(diphenylmethyl)-1-piperidinemethanimine derivatives for use as nonanticholinergic gastric antisecretory drugs in treating peptic ulcer disease (Scott et al., 1983).

  • Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitors

    : Shibuya et al. (2018) identified a compound with a piperazine unit, showing promise as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, potentially useful for treating diseases involving overexpression of ACAT-1 (Shibuya et al., 2018).

  • Synthesis and Antifungal Activity of Ketoconazole : Heeres et al. (1979) described the synthesis of ketoconazole, a potent antifungal agent, highlighting the relevance of compounds like 1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine in developing effective antimycotic medications (Heeres et al., 1979).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs containing an imidazole ring work by inhibiting the production of certain enzymes .

Future Directions

The future directions for research would depend on the specific applications of the compound. Imidazole derivatives are being studied for their potential uses in various fields, including medicine and industry .

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-25-17-14-24-22(25)20-12-15-26(16-13-20)23(27)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,17,20-21H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBXVZUDDYJOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(diphenylacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

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